molecular formula C7H10FN3O2 B13081624 5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B13081624
M. Wt: 187.17 g/mol
InChI Key: RBCLISOBLZRRDM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a fluorinated alkyl halide with a pyrimidine derivative in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various types of chemical reactions, including:

Scientific Research Applications

5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the compound enhances its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

5-Amino-1-(3-fluoropropyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H10FN3O2

Molecular Weight

187.17 g/mol

IUPAC Name

5-amino-1-(3-fluoropropyl)pyrimidine-2,4-dione

InChI

InChI=1S/C7H10FN3O2/c8-2-1-3-11-4-5(9)6(12)10-7(11)13/h4H,1-3,9H2,(H,10,12,13)

InChI Key

RBCLISOBLZRRDM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=O)N1CCCF)N

Origin of Product

United States

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